molecular formula C21H25FN2O4 B3458110 1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3458110
M. Wt: 388.4 g/mol
InChI Key: CZIZKLRHFAKXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a useful research compound. Its molecular formula is C21H25FN2O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is 388.17983545 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24FN2O3\text{C}_{20}\text{H}_{24}\text{F}\text{N}_2\text{O}_3

Molecular Weight: 364.42 g/mol
IUPAC Name: this compound

Receptor Affinity and Selectivity

Research has indicated that compounds similar to this compound exhibit significant affinity for various receptors:

  • σ1 Receptor: Low nanomolar affinity, indicating potential for neuroprotective effects.
  • Vesicular Acetylcholine Transporter: High selectivity (>2000-fold), suggesting a role in cholinergic signaling pathways.
  • Other Receptors: Affinities were also noted for adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1/D2L, GABA A, NMDA, melatonin MT1/MT2, and serotonin 5-HT1 receptors .

Pharmacological Effects

The biological activity of the compound has been explored through various pharmacological assays:

  • Neuroprotective Effects: The compound's interaction with σ1 receptors suggests potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity: Similar piperazine derivatives have shown promise in alleviating depressive symptoms through modulation of serotonergic pathways .

Study on Receptor Binding

A study conducted on a related compound demonstrated that pretreatment with a selective σ1 receptor agonist significantly reduced the accumulation of the radiotracer in the brain. This suggests that σ1 receptor modulation may influence the pharmacokinetics of related compounds .

In Vivo Studies

In biodistribution studies using mice models, compounds similar to this compound showed high brain uptake and favorable brain-to-blood ratios. This supports the hypothesis that these compounds could be effective in targeting central nervous system disorders .

Data Tables

Activity Receptor Affinity (nM)
High SelectivityVesicular Acetylcholine>2000
σ1 Receptorσ1Low nanomolar
Dopamine D2D2Moderate
Serotonin 5-HT15-HT1Moderate

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-23-8-10-24(11-9-23)21(25)16-4-6-17(22)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIZKLRHFAKXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.